The synthesis of Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- typically involves the reaction of 2,4-dimethylaniline with formamidine acetate. The reaction is conducted under reflux conditions in a suitable solvent such as ethanol. Key parameters for this synthesis include:
In industrial settings, larger-scale production may utilize continuous flow reactors to enhance efficiency and control over reaction parameters.
The molecular structure of Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- features two 2,4-dimethylphenyl groups attached to a central methanimidamide moiety. The structure can be represented by the following InChI and SMILES notations:
InChI=1S/C17H20N2/c1-12-5-7-16(14(3)9-12)18-11-19-17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,18,19)
CC1=CC(=C(C=C1)N=C(N)N)C(C)=C(C)C
The compound exhibits a planar structure due to the conjugated system involving the phenyl rings and the imidamide group. This planarity can influence its reactivity and interaction with biological targets .
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- participates in various chemical reactions:
The mechanism of action for Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- primarily involves its interaction with biological macromolecules such as enzymes and receptors. The compound can bind to specific targets within cells, modulating their activity and potentially leading to various biological effects. This mechanism is crucial for its applications in enzyme inhibition studies and protein-ligand interaction analysis .
The compound is generally stable under standard laboratory conditions but should be handled with care due to potential reactivity under certain conditions (e.g., strong oxidizing environments) .
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- has diverse applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2